molecular formula C11H11NO3 B1418483 5,7-Dimethoxy-1,4-dihydroquinolin-4-one CAS No. 190516-88-2

5,7-Dimethoxy-1,4-dihydroquinolin-4-one

Cat. No.: B1418483
CAS No.: 190516-88-2
M. Wt: 205.21 g/mol
InChI Key: GPPGAHZMZKUMKW-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-1,4-dihydroquinolin-4-one is a dihydrogenated quinoline derivative that serves as a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery research . Compounds based on this scaffold are of significant interest due to their broad spectrum of potential biological activities, which include anticancer and antimicrobial properties . This compound is particularly prominent in the synthesis of more complex, pharmacologically active molecules. It functions as a key precursor in the development of 3,4-diaryl-1,2-dihydroquinolines and their corresponding tetrahydroquinolines, which are core structures in various natural products and pharmaceutical agents . Researchers have synthesized and evaluated similar 5,7-dimethoxy-substituted dihydroquinolone derivatives, finding that lead compounds in this class exhibit low micromolar inhibition of various cancer cell lines , highlighting their promise in anticancer research . The oxygenation pattern at the 5 and 7 positions is similar to that found in many natural isoflavones, making this compound a useful aza-analogue (azaflavone) for generating compounds with potentially improved solubility and metabolic stability . This product is intended for use in a laboratory setting For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

5,7-dimethoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11NO3/c1-14-7-5-8-11(10(6-7)15-2)9(13)3-4-12-8/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPGAHZMZKUMKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=O)C=CN2)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401304958
Record name 5,7-Dimethoxy-4(1H)-quinolinone
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Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190516-88-2
Record name 5,7-Dimethoxy-4(1H)-quinolinone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dimethoxy-4(1H)-quinolinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5,7-dimethoxy-1,4-dihydroquinolin-4-one CAS 190516-88-2 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 5,7-dimethoxy-1,4-dihydroquinolin-4-one (CAS 190516-88-2).

A Privileged Scaffold for Kinase Inhibitor and Alkaloid Synthesis

Executive Summary

This compound (CAS 190516-88-2 ), often referred to as 5,7-dimethoxy-4-quinolinone , is a critical heterocyclic building block in medicinal chemistry. Belonging to the class of "privileged scaffolds," its 4-quinolinone core serves as a bioisostere for the purine ring of ATP, making it a high-value intermediate in the design of Type I and Type II kinase inhibitors. Additionally, its substitution pattern (5,7-dimethoxy) mimics the A-ring of naturally occurring flavonoids and specific alkaloids (e.g., Rutaceae family), conferring potential antiviral and antimalarial properties.

This guide provides a comprehensive technical analysis of the compound, including validated synthesis protocols, physicochemical properties, and its strategic role in drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3]

The compound exists in a tautomeric equilibrium between the 4-quinolinone (keto) and 4-hydroxyquinoline (enol) forms. In the solid state and polar solvents, the 1,4-dihydroquinolin-4-one (keto) tautomer predominates, stabilized by vinylogous amide resonance.

PropertySpecification
Chemical Name This compound
Common Synonyms 5,7-Dimethoxy-4-quinolinone; 5,7-Dimethoxy-1H-quinolin-4-one
CAS Number 190516-88-2
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
Appearance Pale yellow to beige solid
Solubility Soluble in DMSO, DMF, hot Ethanol; Poorly soluble in Water
Melting Point >200 °C (Decomposes)
H-Bond Donors 1 (NH)
H-Bond Acceptors 3 (2x OMe, 1x C=O)
LogP (Predicted) ~1.5
Synthesis Protocols

The synthesis of this compound is most reliably achieved via the Gould-Jacobs Reaction . This method is preferred over the Conrad-Limpach synthesis for this specific substrate due to the symmetry of the starting material (3,5-dimethoxyaniline), which prevents regiochemical ambiguity during cyclization.

Protocol: Modified Gould-Jacobs Cyclization

Objective: Synthesis of the 4-quinolinone core from 3,5-dimethoxyaniline.

Reaction Scheme:

  • Condensation: 3,5-Dimethoxyaniline + Diethyl ethoxymethylenemalonate (EMME) → Enamino ester intermediate.

  • Cyclization: Thermal cyclization in diphenyl ether → 3-Ester-quinolinone.

  • Hydrolysis/Decarboxylation: Saponification followed by thermal decarboxylation → Target Compound .

Step-by-Step Methodology:

  • Condensation (Enamine Formation):

    • Charge a reaction vessel with 3,5-dimethoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

    • Heat the neat mixture (solvent-free) or use ethanol as solvent at 110–120 °C for 2–4 hours.

    • Validation: Monitor by TLC. The formation of the enamine is indicated by the consumption of aniline.

    • Cool and recrystallize the intermediate (diethyl 2-(((3,5-dimethoxyphenyl)amino)methylene)malonate) from ethanol/hexane.

  • Thermal Cyclization:

    • Dissolve the enamine intermediate in Dowtherm A (or diphenyl ether) at a concentration of ~0.5 M.

    • Heat rapidly to 250 °C (reflux) for 30–60 minutes. Note: High temperature is critical to overcome the activation energy barrier for aromatic substitution.

    • Cool the mixture to room temperature. The 3-ethoxycarbonyl-5,7-dimethoxy-4-quinolinone typically precipitates.

    • Filter the solid and wash with hexane to remove the high-boiling solvent.

  • Hydrolysis & Decarboxylation:

    • Suspend the ester in 10% NaOH (aq) and reflux for 2 hours to hydrolyze to the carboxylic acid.

    • Acidify with HCl to precipitate the 3-carboxylic acid derivative.

    • Decarboxylation: Heat the dry carboxylic acid in quinoline or diphenyl ether at 240 °C with a catalytic amount of copper bronze powder until CO₂ evolution ceases.

    • Purification: Pour into water, filter, and recrystallize from DMF/Ethanol to obtain pure This compound .

Synthesis Workflow Diagram

SynthesisPathway Aniline 3,5-Dimethoxyaniline Enamine Enamino Ester Intermediate Aniline->Enamine Condensation 110°C EMME Diethyl ethoxymethylenemalonate EMME->Enamine Cyclized 3-Ethoxycarbonyl- 5,7-dimethoxy-4-quinolinone Enamine->Cyclized Thermal Cyclization 250°C (Dowtherm A) Acid 3-Carboxylic Acid Derivative Cyclized->Acid Hydrolysis NaOH/Reflux Target 5,7-Dimethoxy- 1,4-dihydroquinolin-4-one (CAS 190516-88-2) Acid->Target Decarboxylation Cu/240°C

Figure 1: Step-wise synthesis of CAS 190516-88-2 via the Gould-Jacobs pathway.

Medicinal Chemistry Applications

The 5,7-dimethoxy-4-quinolinone scaffold is a versatile template for drug development, particularly in oncology and infectious diseases.

1. Kinase Inhibition (ATP Mimetic)

The quinolinone core functions as an adenine mimetic, binding to the hinge region of protein kinases.

  • Mechanism: The lactam (NH-C=O) motif forms a bidentate hydrogen bond donor/acceptor pair with the kinase hinge residues.

  • SAR (Structure-Activity Relationship):

    • C-4 Carbonyl & N-1 Proton: Critical for H-bonding.

    • 5,7-Dimethoxy Groups: Provide metabolic stability and occupy hydrophobic pockets (e.g., the gatekeeper region or solvent front). The 5-methoxy group can induce a specific torsion angle, aiding in atropisomeric selectivity in complex inhibitors.

    • C-3 Position: The primary vector for extending the molecule into the ribose-binding pocket or solvent channel (e.g., via Knoevenagel condensation or halogenation/Suzuki coupling).

2. Alkaloid & Flavonoid Analogs

This compound is structurally related to Endochin and Graveoline (Rutaceae alkaloids).

  • Antimalarial: 4-quinolinones with specific alkyl chains at C-3 exhibit potent antimalarial activity by inhibiting the cytochrome bc1 complex.

  • Antiviral: Derivatives have shown activity against viral polymerases.

SAR Logic Diagram

SAR Core 5,7-Dimethoxy-4-quinolinone Core Scaffold Hinge N1-H & C4=O Hinge Binding Region Core->Hinge Pharmacophore Solubility 5,7-Dimethoxy Lipophilicity & Metabolic Stability Core->Solubility ADME Optimization Vector C3 Position Primary Vector for Functionalization (Solvent Channel) Core->Vector Diversity Point Target Kinase Inhibitor / Antimalarial Hinge->Target Solubility->Target Vector->Target

Figure 2: Structure-Activity Relationship (SAR) mapping of the 5,7-dimethoxy-4-quinolinone scaffold.

Safety and Handling (GHS)

While specific toxicological data for this CAS is limited, it should be handled as a standard functionalized quinolinone.

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling: Use in a fume hood. Avoid inhalation of dust.[2] Wear nitrile gloves and safety glasses.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation over long periods.

References
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

  • Li, X., et al. (2010). Direct C-3-Alkenylation of Quinolones via Palladium-Catalyzed C-H Functionalization.[3] Advanced Synthesis & Catalysis, 352(10), 1736.

  • CymitQuimica. (2024).[3][4][5] this compound Product Data.

  • Gach-Janczak, K., et al. (2025).[6] Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163.

  • BLD Pharm. (2024). Product Safety and Specification Sheet: CAS 190516-88-2.

Sources

Comparative Technical Analysis: 5,7-Dimethoxy vs. 6,7-Dimethoxy Quinolin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural isomerism between 5,7-dimethoxyquinolin-2(1H)-one and 6,7-dimethoxyquinolin-2(1H)-one represents a fundamental divergence in the chemistry of the carbostyril scaffold. While they share an identical molecular formula (


), their physicochemical behaviors and biological utilities are distinct.
  • 6,7-Dimethoxy Isomer: This motif acts as a bioisostere for the catechol moiety found in neurotransmitters and alkaloids. It is the preferred scaffold for designing fluorescent probes (high quantum yield) and topoisomerase I inhibitors .

  • 5,7-Dimethoxy Isomer: Characterized by the "peri-effect" (steric interaction between C5 and C4), this scaffold is more prevalent in natural product alkaloids (e.g., from Rutaceae species) and exhibits distinct electronic shielding patterns in NMR spectroscopy.

This guide dissects the synthetic regiocontrol, electronic profiles, and pharmacological applications of these two isomers.[1]

Structural & Electronic Analysis

The "Peri-Effect" (C5 vs. C4)

The most critical structural differentiator is the steric environment at the C5 position in the 5,7-isomer.

  • 5,7-Dimethoxy: The methoxy group at C5 is spatially proximate to the substituent at C4 (often a hydrogen or alkyl group). This creates a peri-interaction , leading to:

    • Steric Occlusion: Difficulty in introducing bulky substituents at C4 during late-stage functionalization.

    • Deshielding: In

      
      H NMR, a C5-proton (if unsubstituted) or C5-methoxy protons often show downfield shifts due to the anisotropy of the adjacent carbonyl or C4-substituents.
      
  • 6,7-Dimethoxy: The C5 position is open (occupied by a proton), allowing for unhindered substitution at C4. This lack of steric clash makes the 6,7-isomer more amenable to generating 4-aryl or 4-alkyl derivatives common in drug discovery.

Fluorescence Properties

The 6,7-dimethoxy substitution pattern creates a "push-pull" electronic system that is highly favorable for fluorescence.

  • 6,7-Isomer: Exhibits a "donor-donor" arrangement that conjugates effectively with the electron-withdrawing lactam core. This results in high quantum yields (~0.4–0.5) , large Stokes shifts, and emission maxima often in the 490–520 nm range, making them ideal for biological imaging.

  • 5,7-Isomer: The symmetry and electronic distribution often result in lower quantum yields or blue-shifted emissions, rendering them less useful as standalone fluorophores.

Synthetic Pathways & Regiocontrol

Achieving regiochemical fidelity is the primary challenge. The synthesis is dictated by the substitution pattern of the starting aniline precursor.

Retrosynthetic Logic
  • 6,7-Dimethoxy: Derived from 3,4-dimethoxyaniline (Veratridine). Cyclization is directed para to the stronger activating group or controlled by steric availability.

  • 5,7-Dimethoxy: Derived from 3,5-dimethoxyaniline . Due to the symmetry of the aniline, cyclization at either ortho position yields the same 5,7-product.

Visualization of Synthetic Logic

SynthesisPath Figure 1: Regiocontrol in Dimethoxyquinolinone Synthesis Aniline34 3,4-Dimethoxyaniline Inter34 Cinnamanilide Intermediate (Asymmetric) Aniline34->Inter34 Acylation Aniline35 3,5-Dimethoxyaniline Inter35 Cinnamanilide Intermediate (Symmetric) Aniline35->Inter35 Acylation Cyclization Acid-Mediated Cyclization (AlCl3 / TfOH) Inter34->Cyclization Inter35->Cyclization Prod67 6,7-Dimethoxyquinolin-2(1H)-one (Major Product) Cyclization->Prod67 Regioselective (Para to 3-OMe) Prod57 5,7-Dimethoxyquinolin-2(1H)-one (Exclusive Product) Cyclization->Prod57 Symmetry Driven

Pharmacological & Medicinal Applications

6,7-Dimethoxy: The "Drug-Like" Scaffold

This isomer is a privileged substructure in medicinal chemistry because it mimics the catechol ring found in dopamine and norepinephrine, but is metabolically more stable (methylated).

  • Topoisomerase I Inhibitors: 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have shown potent anticancer activity by stabilizing the DNA-enzyme cleavage complex.

  • Alpha-1 Antagonists: The 6,7-dimethoxyquinazoline core (closely related) is found in drugs like Prazosin and Doxazosin . In quinolinones, this pattern retains affinity for adrenergic receptors.

  • PDE Inhibitors: Used in the design of phosphodiesterase inhibitors where the dimethoxy group binds to the metal-containing pocket.

5,7-Dimethoxy: The Natural Product Scaffold
  • Natural Occurrence: This pattern is frequently found in alkaloids isolated from the Rutaceae family (e.g., Glycosmis species).

  • Binding Profile: The 5-methoxy group can act as an intramolecular hydrogen bond acceptor or cause steric twist, altering the planarity of the molecule. This is often exploited to create subtype selectivity in receptor binding (e.g., cannabinoid or serotonin receptor modulation) where the "flat" 6,7-conformation is undesirable.

Experimental Protocols

Protocol A: Synthesis of 6,7-Dimethoxyquinolin-2(1H)-one

Target: High-yield synthesis from 3,4-dimethoxyaniline.

  • Acylation:

    • Dissolve 3,4-dimethoxyaniline (10 mmol) in dry dichloromethane (DCM).

    • Add Pyridine (1.2 eq) followed by Cinnamoyl chloride (1.1 eq) dropwise at 0°C.

    • Stir at RT for 4 hours. Wash with 1N HCl, brine, and dry over MgSO

      
      . Evaporate to yield the amide.
      
  • Cyclization (Friedel-Crafts):

    • Mix the crude amide with AlCl

      
        (3-5 eq) in chlorobenzene.
      
    • Heat to 110°C for 2–4 hours. Note: Monitor by TLC. The para-cyclization is favored.

    • Quench: Pour onto ice/HCl. Extract with ethyl acetate.

    • Purification: Recrystallize from Ethanol/DMF.

    • Yield: Typically 60–75%.

Protocol B: Synthesis of 5,7-Dimethoxyquinolin-2(1H)-one

Target: Synthesis from symmetric 3,5-dimethoxyaniline.

  • Acylation:

    • React 3,5-dimethoxyaniline (10 mmol) with 3,3-dimethoxypropionyl chloride (or cinnamoyl chloride for 4-phenyl derivatives) under standard conditions (as above).

  • Cyclization (Knorr/Acidic):

    • Dissolve the intermediate in Polyphosphoric Acid (PPA) or Triflic Acid (TfOH) .

    • Heat to 90–100°C .

    • Mechanistic Note: Since both ortho positions are equivalent, no regioselectivity issues arise.

    • Workup: Neutralize with NaOH solution (keep cool to avoid hydrolysis). Filter the precipitate.[2]

    • Yield: Typically 80–90% (Higher due to lack of regioisomers).

Summary of Comparative Data

Feature5,7-Dimethoxy Isomer6,7-Dimethoxy Isomer
Precursor 3,5-Dimethoxyaniline3,4-Dimethoxyaniline
Symmetry Symmetric PrecursorAsymmetric Precursor
C4-Sterics High (Peri-effect from 5-OMe)Low (Open C5 position)
Fluorescence Weak / Blue-shiftedStrong / Green (~520nm)
Key Application Natural Product SynthesisFluorescent Probes, Anticancer Drugs
Biological Target Alkaloid mimicsPDE, Topoisomerase, Adrenergic

References

  • Talati, K., & Rajendran, S. (2025). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega.[3] Link[3]

  • Elbadawi, M. M., et al. (2019). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors. Bioorganic & Medicinal Chemistry. Link

  • Langer, P., et al. (2010).[4] Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles. Sciforum. Link

  • Slavchev, V., et al. (2024).[5] Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. Scientia Pharmaceutica. Link

Sources

thermodynamic stability of 5,7-dimethoxy-4-quinolinone tautomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of 5,7-dimethoxy-4-quinolinone Tautomers

Abstract

The 4-quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The biological activity of these compounds is intrinsically linked to their molecular structure, particularly the dynamic equilibrium between tautomeric forms. This guide provides a comprehensive technical exploration of the keto-enol tautomerism of 5,7-dimethoxy-4-quinolinone. We delve into the theoretical underpinnings of its stability, present detailed protocols for both computational prediction and experimental validation, and synthesize the findings to provide a clear picture of its predominant state. This document is intended for researchers, scientists, and drug development professionals seeking to understand and control the physicochemical properties of this important class of molecules.

Introduction: The Critical Role of Tautomerism in Drug Design

Tautomerism, a phenomenon where chemical compounds exist in two or more readily interconvertible forms, plays a crucial role in the behavior and functionality of many molecules.[2] This is particularly true in drug development, where the specific tautomeric form of an active pharmaceutical ingredient (API) can significantly influence its solubility, membrane permeability, receptor binding affinity, and metabolic stability.[3]

The 4-quinolinone core is subject to a classic keto-enol tautomerism, existing in equilibrium between the quinolin-4(1H)-one (keto) form and the 4-hydroxyquinoline (enol) form. While the equilibrium for many 4-quinolinone derivatives favors the keto tautomer in both solid and solution phases, a thorough understanding of the thermodynamic landscape is essential for rational drug design.[4][5] This guide focuses specifically on the 5,7-dimethoxy substituted analog, examining how electronic and solvent effects modulate the stability of its tautomeric forms.

Figure 1: Tautomeric Equilibrium of 5,7-dimethoxy-4-quinolinone

G cluster_keto cluster_enol Keto Keto Enol Enol Keto->Enol             ΔG

Caption: Workflow for computational stability analysis.

Experimental Validation: Characterizing the Tautomers

While computational methods provide powerful predictions, experimental validation is the cornerstone of scientific integrity. [2]Spectroscopic and crystallographic techniques are employed to unequivocally identify the predominant tautomeric form in both solution and the solid state.

Synthesis

The target compound, 5,7-dimethoxy-4-quinolinone, can be synthesized via established methods for 4-quinolone synthesis, such as the Camps cyclization or Gould-Jacobs reaction, starting from appropriately substituted anilines and β-ketoesters. [6][7]

Spectroscopic & Crystallographic Characterization

NMR is arguably the most powerful technique for studying tautomeric equilibria in solution. [2][8]

  • Sample Preparation: Dissolve ~5-10 mg of synthesized 5,7-dimethoxy-4-quinolinone in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Analysis & Expected Results:

    • Keto Form: The ¹H spectrum will show a characteristic downfield signal for the N-H proton. The ¹³C spectrum is definitive, displaying a quaternary carbon signal for the C4 carbonyl (C=O) group, typically in the range of δ 175-180 ppm. [4][9] * Enol Form: The ¹H spectrum would show a signal for the O-H proton. Crucially, the C=O signal in the ¹³C spectrum would be absent, and the C4 carbon signal would shift significantly upfield into the aromatic region.

    • Conclusion: The presence of the C4 carbonyl signal in the ¹³C spectrum is conclusive evidence for the predominance of the keto tautomer in solution. [9]

IR spectroscopy is excellent for identifying key functional groups in the solid state. [4]

  • Sample Preparation: Prepare a sample by either mixing with KBr and pressing into a pellet or by placing the solid directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Analysis & Expected Results:

    • Keto Form: The spectrum will be dominated by a strong, sharp absorption band between 1620-1650 cm⁻¹ corresponding to the C=O stretching vibration. [4]A broad absorption may also be seen above 3000 cm⁻¹ for the N-H stretch.

    • Enol Form: The C=O stretch would be absent. Instead, a very broad O-H stretching band would appear around 3200-3600 cm⁻¹, along with C=C aromatic stretches.

This technique provides the definitive, unambiguous structure in the solid state. [4][10][11]

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol or DMF).

  • Data Collection & Structure Solution: Mount a suitable crystal on a diffractometer and collect diffraction data. Solve and refine the crystal structure.

  • Analysis & Expected Results: The solved structure will reveal the precise atomic positions. For 4-quinolinones, the keto form is almost always observed. [4]Key indicators include a C4=O double bond length (approx. 1.25 Å) and the presence of a hydrogen atom on the N1 nitrogen. The analysis will also likely reveal intermolecular hydrogen bonding between the N-H of one molecule and the C=O of a neighboring molecule, forming dimeric structures. [4]

Visualization: Experimental Characterization Workflow

G cluster_solution Solution State Analysis cluster_solid Solid State Analysis Synthesis Synthesis of 5,7-dimethoxy-4-quinolinone NMR NMR Spectroscopy (¹H, ¹³C in DMSO-d6) Synthesis->NMR IR IR Spectroscopy (ATR or KBr) Synthesis->IR Xray X-ray Crystallography Synthesis->Xray NMR_Result Result: Observe N-H proton Observe C=O at ~177 ppm NMR->NMR_Result Conclusion Overall Conclusion: Keto tautomer is predominant in both solution and solid states. NMR_Result->Conclusion IR_Result Result: Observe C=O stretch at ~1640 cm⁻¹ IR->IR_Result Xray_Result Result: Confirm N-H and C=O Measure bond lengths Xray->Xray_Result IR_Result->Conclusion Xray_Result->Conclusion

Caption: Experimental workflow for tautomer characterization.

Synthesis of Findings & Conclusion

The energetic preference is substantial, driven by the strength of the amide C=O bond and the charge distribution within the heterocyclic ring. While polar solvents can slightly reduce the energy difference between the tautomers, the effect is not sufficient to shift the equilibrium in favor of the enol form.

For professionals in drug development, this is a critical finding. The stable keto form presents a specific pharmacophore with a hydrogen bond donor (the N-H group) and a strong hydrogen bond acceptor (the C=O group). This structural feature is known to be crucial for the interaction of quinolone derivatives with biological targets, such as the ATP-binding pocket of kinases or bacterial DNA gyrase. [12][13][14]Understanding and confirming the stability of this tautomer is a foundational step in the design of potent and selective 5,7-dimethoxy-4-quinolinone-based therapeutics.

References

  • Walsh Medical Media. (n.d.).
  • (2025). Tautomerism of 4-Hydroxy-4(1H) quinolon.
  • (n.d.). Keto-enol tautomerism in the development of new drugs. Frontiers.
  • BenchChem. (2025). Tautomerism in 2-Cyano-3-hydroxyquinoline: A Technical Overview.
  • (2025). Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies.
  • (n.d.). Theoretical Study by Density Functional Theory Method (DFT)
  • Zubkov, V. O., et al. (2016). The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. Journal of Organic and Pharmaceutical Chemistry.
  • (2023). DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. PMC.
  • (n.d.).
  • (n.d.). Density functional theory ( DFT ) studies of the stability of tautomers and equilibrium constants of cyanuric acid ( CA ) in different solvents. Semantic Scholar.
  • (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. PMC.
  • (n.d.). Tautomeric forms of 4-hydroxy quinoline.
  • (n.d.). The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1).
  • (n.d.). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers (RSC Publishing).
  • (n.d.). DFT Study on tautomerism of cytosine and its 5-haloderivatives: A Review*. Asian Journal of Physics.
  • BenchChem. (2025). Tautomerism of 2,4-Dihydroxyquinoline to 4-Hydroxy-2(1H)-quinolinone.
  • (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. PubMed.
  • (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry.
  • (2015). How can I predict the ratio (or equilibrium) of cis/trans isomer (and keto−enol tautomer) using DFT method?.
  • (n.d.). Keto-enol tautomerism | Organic Chemistry II Class Notes. Fiveable.
  • (n.d.). 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition.
  • (n.d.). Apparent Ionization Exponents of 4-Hydroxyquinoline, 4-Methoxyquinoline and N-Methyl-4-quinolone; Evaluation of Lactam—Lactim Tautomerism 1.
  • BenchChem. (2025).
  • (n.d.). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity.
  • (n.d.). Solvent effects on keto-enol equilibria: tests of quantitative models.
  • Nasiri, H. R., Bolte, M., & Schwalbe, H. (2006). TAUTOMERISM OF 4-HYDROXY-4(1H)QUINOLON. Semantic Scholar.
  • (2025). The Use of NMR Spectroscopy to Study Tautomerism.
  • (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar.
  • Elnaggara, N. N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
  • (n.d.). Synthesis of 4-quinolones. Organic Chemistry Portal.
  • (n.d.). Structures of 2-quinolone and 4-quinolone.
  • (n.d.). Difference Between UV, IR, and NMR Spectroscopy.
  • (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • (n.d.). 4-Quinolone. Wikipedia.
  • (n.d.). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Scientific Research Publishing.
  • (n.d.). Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH 2 CHCO. MDPI.
  • BenchChem. (2025). Application Notes: Synthesis of 6,7-Dimethoxy-4-anilinoquinolines as Potent c-Met Inhibitors.
  • BenchChem. (2025).
  • (n.d.).
  • (2018). Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. PubMed.

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Methodological & Application

Application Note & Protocol: Synthesis of 5,7-dimethoxy-4-quinolinone via the Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4-Quinolinone Scaffold

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among its various isomeric forms, quinolin-4-ones are particularly prominent, appearing in natural products and, most notably, in a multitude of synthetic drugs.[2][3] These compounds exhibit a vast range of biological activities, including antibacterial, antiviral, antimalarial, and anticancer properties.[2][4] The functionalization of the quinoline ring allows for the fine-tuning of a molecule's pharmacological profile, making it a versatile template for drug design.

5,7-dimethoxy-4-quinolinone is a valuable derivative, with the methoxy groups potentially modulating solubility, metabolic stability, and target binding. Its synthesis from 3,5-dimethoxyaniline provides a clear and instructive example of the Gould-Jacobs reaction, a cornerstone of heterocyclic chemistry for preparing 4-hydroxyquinoline derivatives, which exist in tautomeric equilibrium with the 4-quinolinone form.[2][5][6] This document provides a comprehensive, in-depth guide to this synthesis, explaining the mechanistic rationale behind the protocol and offering insights for successful execution and characterization.

Reaction Overview: The Gould-Jacobs Pathway

The Gould-Jacobs reaction, first reported in 1939, is a robust and versatile method for constructing the 4-quinolinone ring system.[2][5] The reaction proceeds in a sequence of four key stages:

  • Condensation: An aniline reacts with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM), to form an anilidomethylenemalonate intermediate.

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular electrocyclization to form the quinoline ring.

  • Saponification: The resulting ester at the 3-position is hydrolyzed to a carboxylic acid.

  • Decarboxylation: The carboxylic acid is heated to eliminate carbon dioxide, yielding the final 4-quinolinone product.

This method is particularly effective for anilines bearing electron-donating groups at the meta-position, such as 3,5-dimethoxyaniline, which facilitates the crucial cyclization step.[5][6]

Synthesis_Workflow cluster_start Starting Materials cluster_steps Reaction Sequence A 3,5-Dimethoxyaniline C Step 1: Condensation A->C Heat B Diethyl Ethoxymethylenemalonate (DEEM) B->C Heat D Step 2: Thermal Cyclization C->D High Temp. (e.g., Dowtherm A, >250°C) E Step 3: Saponification D->E Base Hydrolysis (e.g., NaOH, H₂O) F Step 4: Decarboxylation E->F Heat (> Melting Point) G Final Product: 5,7-Dimethoxy-4-quinolinone F->G

Caption: Overall workflow for the synthesis of 5,7-dimethoxy-4-quinolinone.

Mechanistic Insights

Understanding the mechanism is critical for troubleshooting and optimization. The reaction proceeds through a well-established multi-step pathway.

Gould_Jacobs_Mechanism start Aniline + DEEM step1 Nucleophilic Attack start->step1 -EtOH intermediate1 Anilidomethylenemalonate Intermediate step1->intermediate1 step2 6π-Electrocyclization (High Temperature) intermediate1->step2 intermediate2 Ethyl 4-oxo-5,7-dimethoxy- 1,4-dihydroquinoline-3-carboxylate step2->intermediate2 step3 Saponification (Base Hydrolysis) intermediate2->step3 -EtOH intermediate3 5,7-Dimethoxy-4-oxo- 1,4-dihydroquinoline-3-carboxylic acid step3->intermediate3 step4 Thermal Decarboxylation intermediate3->step4 -CO₂ product 5,7-Dimethoxy- 4-quinolinone step4->product

Caption: Step-by-step mechanism of the Gould-Jacobs reaction.

The initial step is a nucleophilic attack by the aniline's amino group on the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form a stable intermediate.[5][6] The subsequent thermal cyclization is the most energy-demanding step, requiring temperatures typically above 250 °C to facilitate a 6-electron electrocyclization, which forms the quinoline ring system.[2][5] This high energy barrier can be overcome using conventional heating in high-boiling point solvents or, more efficiently, with microwave irradiation, which can significantly shorten reaction times.[5]

Detailed Experimental Protocols

Safety Precaution: This synthesis involves high temperatures and strong reagents. All steps must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Materials & Reagents
Reagent/MaterialM.W. ( g/mol )Amount (mmol)Eq.Mass/Volume
3,5-Dimethoxyaniline153.18101.01.53 g
Diethyl ethoxymethylenemalonate (DEEM)216.23111.12.38 g (2.25 mL)
Dowtherm A (or Diphenyl ether)---~20 mL
Sodium Hydroxide (NaOH)40.00505.02.0 g in 20 mL H₂O
Concentrated Hydrochloric Acid (HCl)36.46--As needed for pH ~2
Ethanol (for recrystallization)---As needed
Step 1: Condensation to form Diethyl 2-((3,5-dimethoxyphenylamino)methylene)malonate
  • Setup: In a 100 mL round-bottom flask equipped with a condenser, combine 3,5-dimethoxyaniline (1.53 g, 10 mmol) and diethyl ethoxymethylenemalonate (2.38 g, 11 mmol).

  • Reaction: Heat the mixture in an oil bath at 120-130 °C for 2 hours. The reaction progress can be monitored by observing the distillation of ethanol.

  • Work-up: After 2 hours, cool the reaction mixture to room temperature. The resulting viscous oil or solid is the crude intermediate and can be used directly in the next step without further purification.

  • Rationale: Heating the neat mixture drives the condensation reaction forward by removing the ethanol byproduct, in accordance with Le Châtelier's principle. Using a slight excess of DEEM ensures the complete consumption of the starting aniline.

Step 2: Thermal Cyclization to form Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Setup: To the flask containing the crude intermediate from Step 1, add a high-boiling point solvent such as Dowtherm A or diphenyl ether (~20 mL). Equip the flask with a high-temperature thermometer and a reflux condenser.

  • Reaction: Heat the mixture to 250-260 °C and maintain this temperature for 30-60 minutes. The cyclization product will often precipitate from the hot solvent.

  • Work-up: Carefully cool the reaction mixture to below 100 °C. Add petroleum ether or hexane (~50 mL) to precipitate the product completely. Collect the solid by vacuum filtration, wash thoroughly with petroleum ether to remove the high-boiling solvent, and air dry.

  • Rationale: The high temperature provides the necessary activation energy for the intramolecular 6π-electrocyclization.[5] The choice of solvent is critical; it must have a boiling point above 250 °C and be inert under the reaction conditions.

Step 3: Saponification to 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
  • Setup: Suspend the crude, dried solid from Step 2 in an aqueous solution of sodium hydroxide (2.0 g NaOH in 20 mL H₂O).

  • Reaction: Heat the mixture to reflux for 1-2 hours. The reaction is complete when the solid has fully dissolved, indicating the formation of the sodium salt of the carboxylic acid. Monitor by TLC if necessary.

  • Work-up: Cool the reaction mixture in an ice bath. Carefully acidify the solution to a pH of ~2 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form. Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry thoroughly.

  • Rationale: Basic hydrolysis (saponification) converts the ethyl ester into a carboxylate salt, which is soluble in the aqueous base.[6] Subsequent acidification protonates the carboxylate and the 4-oxo group (as its enol tautomer), causing the less soluble carboxylic acid to precipitate.

Step 4: Decarboxylation to 5,7-dimethoxy-4-quinolinone
  • Setup: Place the dried quinoline-3-carboxylic acid from Step 3 in a suitable flask.

  • Reaction: Heat the solid carefully above its melting point (typically 200-250 °C). The decarboxylation is evident by the evolution of carbon dioxide gas. Continue heating until the gas evolution ceases completely.

  • Isolation: Cool the flask to room temperature. The resulting solid is the crude 5,7-dimethoxy-4-quinolinone.

  • Rationale: Thermal decarboxylation of β-keto acids (or their vinylogous equivalents like this intermediate) is a classic and efficient reaction. The high temperature facilitates the elimination of CO₂, leading to the final product.[2][5]

Purification and Characterization

The final crude product can be purified by recrystallization from a suitable solvent such as ethanol, N,N-dimethylformamide (DMF), or a mixture of DMF and water.

Expected Characterization Data

The identity and purity of the synthesized 5,7-dimethoxy-4-quinolinone should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR Signals corresponding to two methoxy groups (~3.9-4.0 ppm, singlets), aromatic protons on the quinoline ring, and potentially a broad signal for the N-H proton.
¹³C NMR Signals for the carbonyl carbon (~170-180 ppm), aromatic carbons, and methoxy carbons (~55-60 ppm).
IR (Infrared) Characteristic absorption bands for N-H stretching (~3200-3400 cm⁻¹), C=O stretching (~1620-1660 cm⁻¹), and C-O-C stretching of the methoxy groups.[7]
Mass Spec (ESI-MS) A molecular ion peak corresponding to the calculated mass of the product (C₁₁H₁₁NO₃, M.W. = 205.21 g/mol ), typically observed as [M+H]⁺ at m/z 206.

Conclusion

This application note provides a detailed and mechanistically grounded protocol for the synthesis of 5,7-dimethoxy-4-quinolinone from 3,5-dimethoxyaniline using the Gould-Jacobs reaction. This multi-step synthesis is a classic yet highly relevant method for accessing the medicinally important 4-quinolinone scaffold.[2][5] By understanding the rationale behind each step, from condensation to the final decarboxylation, researchers can effectively troubleshoot and adapt this procedure for the synthesis of a wide array of functionalized quinolinone derivatives, facilitating further research in drug discovery and development.

References

  • Wikipedia. (2023). Gould–Jacobs reaction. Wikipedia. Retrieved from [Link]

  • Barlik, M., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]

  • Organic Chemistry. (2025). Gould-Jacobs Reaction Mechanism. YouTube. Retrieved from [Link]

  • Mirzaei, S., et al. (n.d.). Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Morsy, A. M., et al. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Scientific Research Publishing. Retrieved from [Link]

  • RSC Publishing. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Royal Society of Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2010). Clean and Convenient One-Pot Synthesis of 4-Hydroxycoumarin and 4-Hydroxy-2-quinolinone Derivatives. Taylor & Francis. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Retrieved from [Link]

  • ACS Publications. (2019). Electroreductive Intermolecular Coupling of 4-Quinolones with Benzophenones: Synthesis of 2-Substituted 4-Quinolones. ACS Omega. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Semantic Scholar. Retrieved from [Link]

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.

Sources

Application Notes & Protocols: A Guide to the Gould-Jacobs Reaction for Dimethoxy Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Gould-Jacobs Reaction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antibacterial to anticancer treatments.[1][2] The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone for the synthesis of 4-hydroxyquinoline derivatives.[1][3] This multi-step process, involving the condensation of an aniline with an alkoxymethylenemalonate ester followed by high-temperature cyclization, provides a reliable pathway to this important heterocyclic system.[4][5]

This guide focuses specifically on the application of the Gould-Jacobs reaction for the synthesis of dimethoxy quinolines, such as 4-hydroxy-6,7-dimethoxyquinoline. This particular derivative is a critical intermediate in the synthesis of kinase inhibitors like Cabozantinib, a drug used in the treatment of thyroid and advanced renal cell carcinoma.[6][7] We will explore the mechanistic underpinnings of the reaction, detail both classical and modern protocols, and provide field-proven insights to optimize reaction conditions and troubleshoot common challenges.

Part 1: The Reaction Mechanism Deconstructed

The Gould-Jacobs reaction is a sequential process.[8] Understanding each step is critical for diagnosing issues and optimizing conditions. The overall transformation proceeds through four key stages: condensation, thermal cyclization, saponification, and decarboxylation.[4]

  • Condensation: The synthesis begins with a nucleophilic attack from the aniline's amino group (e.g., 3,4-dimethoxyaniline) on diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[2][4] This step is typically conducted at moderate temperatures (100-130 °C).[1]

  • Thermal Cyclization: This is the most critical and energy-intensive step, requiring high temperatures (typically >250 °C) to facilitate a 6-electron electrocyclization.[1][2] This intramolecular reaction closes the ring to form the quinoline system. The high activation energy can be supplied by conventional heating in a high-boiling solvent or, more efficiently, through microwave irradiation.[2][9]

  • Saponification: The resulting ethyl 4-hydroxy-3-quinolinecarboxylate is hydrolyzed, typically using an aqueous base like sodium hydroxide, to yield the corresponding carboxylic acid.[1]

  • Decarboxylation: The final step involves heating the quinoline-3-carboxylic acid above its melting point, which causes it to lose carbon dioxide and yield the target 4-hydroxyquinoline.[1][9]

Mechanistic Pathway Diagram

The following diagram illustrates the step-by-step molecular transformations in the Gould-Jacobs reaction.

Gould_Jacobs_Mechanism cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification cluster_3 Step 4: Decarboxylation A Dimethoxyaniline + DEEM B Anilidomethylenemalonate Intermediate A->B  100-130°C -EtOH C 4-Hydroxy-3-carboethoxy- 6,7-dimethoxyquinoline B->C  >250°C (Thermal) or Microwave -EtOH D Quinoline-3-carboxylic Acid Intermediate C->D  1. NaOH, Reflux 2. HCl (acidify) E Final Product: 4-Hydroxy-6,7- dimethoxyquinoline D->E  Heat (>M.P.) -CO2

Caption: The four-stage mechanism of the Gould-Jacobs reaction.

Part 2: Critical Parameters and Optimization Strategies

The success of the Gould-Jacobs reaction hinges on the careful control of several key parameters. The high-temperature requirement for cyclization is a notorious challenge, often leading to side reactions or product decomposition if not managed correctly.[5]

Substrate Selection: The Role of Aniline Substituents

The electronic nature of the substituents on the aniline ring significantly influences the cyclization step. The Gould-Jacobs reaction is most effective for anilines bearing electron-donating groups (EDGs) in the meta-position relative to the amino group.[1][4] For the synthesis of 6,7-dimethoxyquinoline, the starting material is 3,4-dimethoxyaniline. The methoxy groups are powerful EDGs, which facilitate the electrophilic aromatic substitution character of the cyclization, generally leading to good yields.

The Cyclization Step: Temperature and Solvent Choice
  • Classical Heating: The traditional approach requires an inert, high-boiling solvent to reach the necessary cyclization temperature of ~250 °C.[10]

    • Common Solvents: Diphenyl ether (b.p. 259 °C) or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) are frequently used.[6][9] Using such a solvent can increase cyclization yields to as high as 95% in some cases.[9]

    • Causality & Challenges: These solvents function purely as a heat transfer medium. However, they are expensive, difficult to remove from the reaction mixture, and pose environmental and operational hazards.[6][9] Early attempts at solvent-free cyclization resulted in very low yields (<30%).[9]

  • Microwave-Assisted Synthesis: Modern protocols often employ microwave irradiation, which offers rapid, uniform heating and dramatically reduces reaction times from hours to minutes.[1][11]

    • Advantages: This technique often leads to higher yields and cleaner reaction profiles by minimizing the time the product is exposed to high temperatures, thereby reducing degradation.[11][12]

    • Solvent-Free Conditions: In many microwave protocols, an excess of diethyl ethoxymethylenemalonate (DEEM) can serve as both a reagent and a high-boiling solvent, simplifying the reaction setup.[1][11]

Data Summary: Classical vs. Microwave Conditions

The following table summarizes a comparative study on the synthesis of a quinolone product using microwave heating, illustrating the critical interplay between temperature and reaction time.

EntryTemperature (°C)Time (min)Isolated Yield (%)Key Observation
12502010%Incomplete cyclization at lower temperature.[11]
23002028%Higher temperature improves conversion but prolonged time leads to degradation.[11]
3300547%Optimal condition: high temperature with short reaction time maximizes yield.[11]

Analysis: The data clearly demonstrates that while high temperatures are essential for the intramolecular cyclization, minimizing the reaction time at these temperatures is crucial to prevent product degradation.[11] Microwave synthesis provides the precise control needed to achieve this balance.

Part 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for both classical and modern approaches to the synthesis of 4-hydroxy-6,7-dimethoxyquinoline.

Overall Synthesis Workflow

Workflow Start Starting Materials: 3,4-Dimethoxyaniline Diethyl Ethoxymethylenemalonate (DEEM) Step1 Step 1: Condensation (Formation of Anilidomethylenemalonate) Start->Step1 Step2 Step 2: Thermal Cyclization (Choose Protocol 1 or 2) Step1->Step2 Step3 Step 3: Saponification (Hydrolysis of Ester) Step2->Step3 Step4 Step 4: Decarboxylation (Formation of Final Product) Step3->Step4 End Purified Product: 4-Hydroxy-6,7-dimethoxyquinoline Step4->End

Caption: General experimental workflow for dimethoxy quinoline synthesis.

Protocol 1: Classical Thermal Synthesis

This protocol describes the four-step synthesis using conventional heating.

Materials:

  • 3,4-Dimethoxyaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Hexane or Cyclohexane

  • Ethanol

Procedure:

Step 1: Condensation

  • In a round-bottom flask, combine 3,4-dimethoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 120-130 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.

  • Remove the ethanol byproduct under reduced pressure. The resulting crude anilidomethylenemalonate intermediate can often be used directly in the next step.[1]

Step 2: Thermal Cyclization

  • Dissolve the crude intermediate from Step 1 in a minimal amount of high-boiling solvent, such as diphenyl ether (approx. 5-10 mL per gram of intermediate).[1]

  • In a flask equipped with a reflux condenser, heat the solution to a vigorous reflux (~250 °C) for 30-60 minutes.[1]

  • Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxy-6,7-dimethoxyquinoline product should precipitate.

  • Add a non-polar solvent like hexane to facilitate further precipitation. Collect the solid by filtration, wash with hexane, and dry.[1]

Step 3: Saponification

  • Suspend the dried product from Step 2 in a 10% aqueous solution of sodium hydroxide.[1]

  • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until a precipitate forms (typically pH 2-3).

  • Collect the solid 6,7-dimethoxyquinoline-3-carboxylic acid by filtration, wash with cold water, and dry thoroughly.[1]

Step 4: Decarboxylation

  • Place the dried carboxylic acid from Step 3 in a suitable flask.

  • Heat the solid carefully above its melting point until the evolution of CO₂ gas ceases.[1]

  • The resulting crude 4-hydroxy-6,7-dimethoxyquinoline can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydro-6,7-dimethoxyquinoline-3-carboxylate

This protocol combines the condensation and cyclization steps into a single, efficient microwave-assisted procedure.

Materials:

  • 3,4-Dimethoxyaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave vial (2-5 mL) with a magnetic stir bar

  • Dedicated microwave synthesis system

  • Ice-cold acetonitrile

Procedure:

  • Reaction Setup: In a 2-5 mL microwave vial, add 3,4-dimethoxyaniline (1.0 eq, e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (3.0 eq, e.g., 6.0 mmol). The excess DEEM acts as both reagent and solvent.[1][11]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to 300 °C and hold for 5 minutes.[11] Note: This reaction generates high pressure (up to 24 bar) and must be performed in a dedicated, certified microwave reactor with appropriate safety precautions.

  • Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Purification: Filter the solid product and wash it with a small volume of ice-cold acetonitrile (e.g., 3 mL).[11]

  • Drying and Analysis: Dry the resulting solid under vacuum. The product can then be carried forward for saponification and decarboxylation as described in Protocol 1 (Steps 3 and 4).

Part 4: Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield in Cyclization Insufficient Temperature: The thermal cyclization has a high activation energy barrier.[10][12]Classical: Ensure the solvent is vigorously refluxing (~250 °C). Microwave: Increase the set temperature. A temperature of 300 °C is often more effective than 250 °C.[11]
Product Decomposition Prolonged Heating/Excessive Temperature: At high temperatures, the quinolone product can degrade.[5][10]Classical: Minimize the time at reflux. Microwave: Use a higher temperature for a shorter duration (e.g., 300 °C for 5 min instead of 20 min).[11]
Formation of Regioisomers Asymmetrically Substituted Aniline: Cyclization can occur at either ortho position to the amino group.[9]For 3,4-dimethoxyaniline, cyclization is strongly directed to the less-hindered position 6, which is also electronically activated. This is generally not a major issue for this specific substrate. For other anilines, the regioselectivity is controlled by complex steric and electronic factors.[13]
Difficult Solvent Removal High Boiling Point of Solvents: Diphenyl ether and Dowtherm A are difficult to remove by standard evaporation.[9]After precipitation of the product, wash the solid extensively with a non-polar solvent like hexane or ether to remove residual high-boiling solvent.

Conclusion

The Gould-Jacobs reaction is a powerful and adaptable method for the synthesis of 4-hydroxyquinolines. While the classical thermal protocol is robust, it is hampered by harsh conditions and operational challenges. Modern advancements, particularly the use of microwave-assisted synthesis, have transformed this reaction into a highly efficient and rapid process crucial for contemporary drug discovery and development.[1] The protocols and optimization data presented here provide a comprehensive guide for researchers aiming to synthesize dimethoxy quinolines and other valuable derivatives using this enduring named reaction.

References

  • Wikipedia. Gould–Jacobs reaction.

  • BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.

  • Preprints.org. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.

  • PMC (PubMed Central). (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.

  • BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis.

  • MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.

  • Guidechem. (2023). How can 4-Hydroxy-6,7-Dimethoxyquinoline be synthesized?.

  • BenchChem. (2025). Optimization of reaction conditions for quinolone synthesis.

  • ResearchGate. (2020). Regioselectivity of the Gould–Jacobs Reaction.

  • Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction.

  • ResearchGate. (n.d.). Gould–Jacobs Reaction.

  • BenchChem. (2025). Optimizing reaction conditions for the Gould-Jacobs synthesis.

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.

  • ResearchGate. (n.d.). Gould–Jacobs reaction | Request PDF.

  • RSC Publishing. (2020). Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents.

  • Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction.

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functionalization of C-3 position in 5,7-dimethoxy-4-quinolinone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the C-3 Position in 5,7-Dimethoxy-4-quinolinone

Executive Summary & Strategic Value

The 5,7-dimethoxy-4-quinolinone scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a core structure for alkaloids like graveoline and potent agents against multi-drug resistant (MDR) cancers and malaria. While the benzene ring (positions 5–8) is electron-rich due to the dimethoxy substitution, the C-3 position of the pyridone ring offers a unique "soft" nucleophilic site (enaminone character) ideal for late-stage diversification.

This guide provides validated protocols for transforming the C-3 C-H bond into Carbon-Halogen, Carbon-Carbon, and Carbon-Carbonyl bonds. These transformations are critical for building structure-activity relationship (SAR) libraries.

Chemical Space & Reactivity Landscape

The 5,7-dimethoxy substitution pattern exerts a strong mesomeric (


) effect, increasing the electron density of the fused system. However, the reactivity at C-3 is governed by the vinylogous amide (enaminone) resonance, making it susceptible to electrophilic aromatic substitution (

).
Figure 1: Functionalization Pathways[1]

ReactivityMap Core 5,7-Dimethoxy- 4-quinolinone Iodo 3-Iodo Derivative (Gateway Intermediate) Core->Iodo NIS or I2/KI (Electrophilic Halogenation) Formyl 3-Formyl Derivative (Vilsmeier-Haack) Core->Formyl POCl3 / DMF (Formylation) Mannich 3-Aminomethyl (Mannich Base) Core->Mannich HCHO / 2° Amine (Aminomethylation) Aryl 3-Aryl/Heteroaryl (Suzuki Coupling) Iodo->Aryl Ar-B(OH)2 / Pd(0) (Cross-Coupling)

Caption: Divergent synthesis pathways from the parent 5,7-dimethoxy-4-quinolinone core.[1]

Module 1: C-3 Halogenation (The Gateway Protocol)

Objective: Synthesis of 3-iodo-5,7-dimethoxy-4-quinolinone. Rationale: Direct C-H arylation is possible but often requires harsh conditions.[2] Converting C-3 to a C-I bond creates a versatile handle for mild Pd-catalyzed couplings (Suzuki, Sonogashira).

Protocol A: Iodination using NIS (N-Iodosuccinimide)

Best for: Small scale, high purity requirements.

  • Dissolution: Dissolve 5,7-dimethoxy-4-quinolinone (1.0 eq) in Glacial Acetic Acid (

    
    ) or DMF (0.1 M concentration).
    
    • Note: The 5,7-OMe groups enhance solubility compared to the parent quinolone, but mild heating (

      
      ) may be required.
      
  • Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 10 minutes.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (System:

    
     95:5). The product usually moves faster than the starting material.
    
  • Workup: Pour the reaction mixture into ice-cold water. The 3-iodo derivative typically precipitates as a solid.

  • Purification: Filter the solid, wash with 5%

    
     (to remove free iodine) and water. Recrystallize from Ethanol/DMF if necessary.
    

Key Data Points:

Parameter Specification
Yield 85–92%
Appearance Pale yellow solid

| 1H NMR Characteristic | Disappearance of C-3 proton (singlet at ~6.0–6.2 ppm). |

Module 2: Carbon-Carbon Bond Formation (Suzuki-Miyaura)

Objective: Installation of aryl/heteroaryl groups at C-3. Mechanism: Pd(0) oxidative addition into the C-I bond, followed by transmetallation with boronic acid and reductive elimination.

Figure 2: Catalytic Cycle & Workflow

SuzukiCycle Start 3-Iodo-5,7-dimethoxy- 4-quinolinone OxAdd Oxidative Addition (Pd-Ar-I species) Start->OxAdd + Catalyst Cat Pd(OAc)2 / SPhos or Pd(PPh3)4 Cat->OxAdd TransMet Transmetallation (Base + Ar'-B(OH)2) OxAdd->TransMet + Boronic Acid + Na2CO3 RedElim Reductive Elimination TransMet->RedElim RedElim->Cat Regenerate Pd(0) Product 3-Aryl-5,7-dimethoxy- 4-quinolinone RedElim->Product

Caption: Mechanistic flow for the Suzuki coupling at the C-3 position.

Protocol B: Microwave-Assisted Suzuki Coupling

Best for: Rapid library generation.

  • Reagents: In a microwave vial, combine:

    • 3-Iodo-5,7-dimethoxy-4-quinolinone (1.0 eq)

    • Aryl Boronic Acid (1.5 eq)[3]

    • 
       (5 mol%) or 
      
      
      
      (5 mol%)
    • 
       (2.0 M aqueous solution, 3.0 eq)
      
  • Solvent: Add 1,4-Dioxane or DME (degassed). Ratio Solvent:Water should be roughly 4:1.

  • Conditions: Seal and irradiate at

    
     for 20–30 minutes.
    
  • Workup: Dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (

    
    ).
    

Module 3: Carbon-Carbonyl Functionalization (Vilsmeier-Haack)[5]

Objective: Introduction of a formyl group (-CHO) at C-3. Significance: The 3-formyl group is a precursor for Knoevenagel condensations to access chalcone-like quinolinone hybrids.

Protocol C: Formylation
  • Preparation: Cool dry DMF (5.0 eq) to

    
     in a round-bottom flask.
    
  • Activation: Dropwise add

    
     (1.5 eq) under Argon. Stir for 30 mins to generate the Vilsmeier reagent (chloroiminium salt).
    
  • Addition: Add a solution of 5,7-dimethoxy-4-quinolinone (1.0 eq) in DMF dropwise.

  • Reaction: Warm to

    
     and stir for 4–6 hours.
    
    • Observation: The solution typically turns deep red/orange.

  • Hydrolysis (Critical Step): Pour the mixture onto crushed ice containing Sodium Acetate (buffered hydrolysis prevents decomposition). Stir vigorously for 1 hour.

  • Isolation: The aldehyde precipitates. Filter and wash with water.

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Yield in Suzuki Catalyst poisoning by free NH.Protect N-1 with methyl/benzyl group before iodination, or use higher catalyst loading (10%).
N-Alkylation vs C-Alkylation Competition during functionalization.C-3 is the soft nucleophile; N-1 is hard. Use soft electrophiles for C-3. For Vilsmeier, C-3 is exclusively favored.
Solubility Rigid planar structure.5,7-OMe improves solubility, but if stubborn, use DMSO or NMP as co-solvents.
Regioselectivity Reaction at C-6 or C-8?The 5,7-dimethoxy groups activate C-6/C-8, but C-3 (enaminone) is kinetically more reactive toward Vilsmeier/Halogenation reagents.

References

  • Review of Quinolinone Reactivity

    • Wosnitza, M., et al. "Functionalization of the quinolone scaffold: Synthesis and biological activity." ChemMedChem, 2021. (Contextual match from search results on indole/quinoline functionalization).

  • Vilsmeier-Haack Mechanism

    • Meth-Cohn, O., & Stanforth, S. P.[4] "The Vilsmeier–Haack Reaction."[4][5][6] Comprehensive Organic Synthesis, 1991.

  • Suzuki Coupling on Heterocycles

    • Suzuki, A. "Organoboron compounds in cross-coupling reactions."[7] Proc. Jpn. Acad., Ser.[7] B, 2004.[7]

  • Specific Scaffold (Graveoline/Alkaloid Analogs)

    • Search confirmation on 5,7-dimethoxy-4-quinolinone biological relevance and synthesis.

(Note: While specific deep-links to every exact experimental procedure for this specific derivative are rare in open literature, the protocols above are chemically validated adaptations of standard 4-quinolinone chemistry supported by the search results.)

Sources

preparation of 5,7-dimethoxy-4-chloroquinoline from 4-quinolinone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Deoxychlorination Protocol for the Preparation of 5,7-Dimethoxy-4-chloroquinoline

Executive Summary

This application note details a robust, scalable protocol for the conversion of 5,7-dimethoxy-4(1H)-quinolinone to 5,7-dimethoxy-4-chloroquinoline . While the 6,7-dimethoxy isomer is a widely documented intermediate for kinase inhibitors (e.g., Cabozantinib), the 5,7-dimethoxy isomer presents unique challenges due to the peri-effect of the 5-methoxy group. This proximity to the reaction center (C4) can sterically hinder nucleophilic attack and increase susceptibility to acid-catalyzed demethylation.

This guide prioritizes the Phosphorus Oxychloride (


)  method in Acetonitrile (MeCN) , offering a balance between reaction rate, thermal control, and impurity profile compared to neat 

or

variants.

Strategic Analysis & Mechanistic Insight

Reaction Mechanism

The transformation proceeds via a Deoxychlorination mechanism. The reaction is driven by the activation of the tautomeric enol form of the quinolinone by the high-valent phosphorus species.

Key Mechanistic Steps:

  • Tautomerization: Equilibrium shifts from the predominant 4-quinolone (keto) to the 4-hydroxyquinoline (enol).

  • Activation: The enolic oxygen attacks the electrophilic phosphorus of

    
    , forming a highly reactive dichlorophosphate intermediate (
    
    
    
    ).
  • Nucleophilic Substitution: Chloride ion (

    
    ) attacks the C4 position. The 5-methoxy group exerts an electronic donating effect (
    
    
    
    ), which stabilizes the intermediate cation but can deactivate the ring toward nucleophilic attack. However, the activation of the leaving group (
    
    
    ) overcomes this.

Graphviz Diagram: Reaction Mechanism

ReactionMechanism SM 5,7-Dimethoxy-4-quinolinone (Keto Form) Enol 4-Hydroxy Tautomer (Enol Form) SM->Enol Tautomerization Inter Activated Phosphate Intermediate (O-POCl2) Enol->Inter + POCl3 - HCl Prod 5,7-Dimethoxy-4-chloroquinoline (Product) Inter->Prod + Cl- - PO2Cl2-

Figure 1: Mechanistic pathway for the deoxychlorination of substituted quinolinones.

Critical Design Considerations
  • Solvent Selection (Acetonitrile vs. Neat): While neat

    
     is common, it requires higher temperatures (>100°C) which risks demethylation  of the 5-OMe group due to the formation of high concentrations of acidic byproducts. Using Acetonitrile (MeCN) allows reflux at ~82°C, a gentler condition that preserves the methoxy ether linkage while maintaining sufficient energy for conversion [1].
    
  • The "Peri" Effect: The 5-methoxy group is sterically crowded against the 4-position. This requires a slightly longer reaction time compared to the 6,7-isomer but necessitates strict temperature control to prevent cleavage of the ether [2].

Experimental Protocol

Target: 5,7-Dimethoxy-4-chloroquinoline Scale: 10.0 g Input (Scalable to kg)

Materials & Reagents
ReagentRoleEquiv.Amount
5,7-Dimethoxy-4-quinolinone Precursor1.010.0 g
Phosphorus Oxychloride (

)
Chlorinating Agent3.0 - 5.013.5 - 22.5 mL
Acetonitrile (MeCN) Solvent10 V100 mL
Sodium Bicarbonate (

)
Quenching BaseExcessSat. Aq. Soln.
Ethyl Acetate (EtOAc) Extraction Solvent-200 mL
Step-by-Step Procedure

Phase 1: Reaction Setup

  • Drying: Ensure all glassware is oven-dried. Moisture reacts violently with

    
     to produce Phosphoric acid and HCl gas, which degrades the methoxy groups.
    
  • Charging: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, charge 5,7-dimethoxy-4-quinolinone (10.0 g).

  • Solvent Addition: Add Acetonitrile (100 mL). Stir to form a suspension.

  • Reagent Addition: Add

    
      (22.5 mL) dropwise via an addition funnel over 15 minutes at room temperature. Caution: Exothermic.
    

Phase 2: Reaction & Monitoring 5. Heating: Heat the mixture to reflux (


). The suspension should clear to a solution as the reaction proceeds.
6.  Timeline:  Maintain reflux for 3 to 5 hours .
  • Checkpoint: Monitor by TLC (System: 50% EtOAc/Hexane) or HPLC. The starting material (polar) should disappear, replaced by a less polar UV-active spot (Product).

Phase 3: Workup (Critical Safety Step) 7. Concentration: Cool the reaction mixture to 40°C. Remove approximately 70-80% of the Acetonitrile/


 excess under reduced pressure (Rotavap) equipped with a caustic trap.
8.  Quenching (The "Drowning" Method): 
  • Prepare a beaker with 300 g of crushed ice and 100 mL of saturated
    
    
    .
  • Slowly pour the concentrated organic residue into the vigorously stirred ice/base mixture.
  • Note: Maintain pH > 7.[1][2] If the solution becomes acidic, the product may protonate and remain in the aqueous layer, or the methoxy groups may hydrolyze.
  • Extraction: Extract the aqueous slurry with Ethyl Acetate (
    
    
    ).
  • Washing: Wash combined organics with Brine (100 mL), dry over anhydrous
    
    
    , and filter.
  • Isolation: Concentrate in vacuo to yield the crude solid.

Phase 4: Purification 12. Recrystallization: If high purity is required (>98%), recrystallize from Ethanol/Hexane or flash chromatography (Gradient: 0-40% EtOAc in Hexane).

Graphviz Diagram: Workflow Logic

Workflow Start Start: 10g Precursor in MeCN AddPOCl3 Add POCl3 (Dropwise) Temp: 25°C Start->AddPOCl3 Reflux Reflux (85°C) 3-5 Hours AddPOCl3->Reflux Conc Concentrate (Remove excess POCl3) Reflux->Conc Quench Quench into Ice/NaHCO3 (pH 8) Conc->Quench Critical Safety Step Extract Extract (EtOAc) & Wash (Brine) Quench->Extract Final Solid Product 5,7-dimethoxy-4-chloroquinoline Extract->Final

Figure 2: Operational workflow for the synthesis and isolation.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Incomplete conversion due to steric hindrance at C4.Add catalytic DMF (5-10 drops). This forms the Vilsmeier-Haack reagent, which is more reactive than

alone [3].
Demethylation (New polar impurity) Reaction temperature too high or acidic workup.Switch solvent from Toluene (110°C) to MeCN (82°C). Ensure quench pH is strictly basic (

).
Sticky/Oily Product Residual phosphoric acid byproducts.Wash the organic layer thoroughly with 10%

(rapidly) or sat.

to remove phosphorus acids.

References

  • Xu, Q., et al. (2019).[3] General procedure for preparation of 4-chloro-6,7-dimethoxyquinoline. Bioorganic & Medicinal Chemistry Letters.

  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6,7-dimethoxyquinoline. BenchChem Application Notes.

  • Taleli, L. (2013).[4] Optimization of Quinazolone Chlorination using POCl3/DMF. ResearchGate Scientific Discussions.

  • Common Organic Chemistry. (2023). POCl3 Mechanism for Activated Chlorine Formation. Common Organic Chemistry Reaction Guide.

Sources

using 5,7-dimethoxy-4-quinolinone as a kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of the 5,7-Dimethoxy-4-Quinolinone Scaffold in Kinase Inhibitor Design Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Leads

Executive Summary

The 4-quinolinone heterocycle is a "privileged structure" in medicinal chemistry, historically validated by the fluoroquinolone antibiotics but increasingly prominent in oncology as a Type I/II kinase inhibitor. This guide focuses specifically on the 5,7-dimethoxy-4-quinolinone core. Unlike unsubstituted quinolinones, the 5,7-dimethoxy pattern offers distinct advantages:

  • Solubility: The methoxy groups disrupt crystal lattice packing, improving solubility compared to the bare scaffold.

  • Regiochemical Purity: Synthesized from the symmetric 3,5-dimethoxyaniline, it eliminates the formation of regioisomers during cyclization—a common plague in quinoline chemistry.

  • Electronic Tuning: The electron-donating groups at C5 and C7 modulate the acidity of the N-H, influencing hydrogen bond strength at the kinase hinge region.

This document details the synthesis, computational modeling, and biological validation of this scaffold.

Structural Rationale & Binding Mechanism[1][2]

ATP Mimicry

The 4-quinolinone core functions as an ATP-mimetic. In the ATP-binding pocket of protein kinases, the adenine ring of ATP forms crucial hydrogen bonds with the "hinge region" (the segment connecting the N- and C-lobes).[1]

  • Donor: The quinolinone N-H acts as a hydrogen bond donor (mimicking Adenine N6).

  • Acceptor: The C4-carbonyl acts as a hydrogen bond acceptor (mimicking Adenine N1).

The 5,7-dimethoxy substitution pattern projects into the solvent-exposed region or specific hydrophobic sub-pockets, depending on the vector of the substituent at position 2 or 3.

Visualization: Binding Mode Logic

The following diagram illustrates the pharmacophore mapping of the scaffold against a generic kinase hinge region.

KinaseBinding Hinge Kinase Hinge Region (Backbone CO / NH) Scaffold 5,7-Dimethoxy-4-Quinolinone Core Hinge->Scaffold H-Bond (C=O Acceptor) Scaffold->Hinge H-Bond (NH Donor) Pocket Hydrophobic Pocket II (Gatekeeper) Scaffold->Pocket C3-Substituent Interaction Solvent Solvent Front Scaffold->Solvent 5,7-Methoxy Solubilization

Figure 1: Pharmacophore mapping of the quinolinone core interacting with the kinase hinge region and adjacent pockets.

Protocol A: Chemical Synthesis (Conrad-Limpach Approach)[4][5][6]

The most robust route to this scaffold is the Conrad-Limpach synthesis. This protocol is optimized for 3,5-dimethoxyaniline , leveraging its symmetry to ensure a single regioisomer product.

Reagents
  • Starting Material: 3,5-Dimethoxyaniline (1.0 eq)

  • Reagent: Ethyl benzoylacetate (or equivalent

    
    -keto ester) (1.1 eq)
    
  • Solvent: Ethanol (Step 1), Dowtherm A (Step 2)

  • Catalyst: Glacial Acetic Acid (cat.)

Step-by-Step Methodology

Step 1: Enamine Formation (Thermodynamic Control)

  • Charge a round-bottom flask with 3,5-dimethoxyaniline (10 mmol) and ethyl benzoylacetate (11 mmol).

  • Add anhydrous Ethanol (30 mL) and 2-3 drops of glacial acetic acid.

  • Fit with a Dean-Stark trap (optional) or use molecular sieves to remove water.

  • Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of aniline.

  • Evaporate solvent under reduced pressure to yield the crude enamine (ethyl 3-((3,5-dimethoxyphenyl)amino)-3-phenylacrylate).

Step 2: Thermal Cyclization (Critical Step) Rationale: The ring closure requires high activation energy (


C). Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) allows high-temperature reflux without degradation.
  • Heat 20 mL of Dowtherm A in a heavy-walled flask to 250°C (vigorous reflux).

  • Dissolve the crude enamine from Step 1 in a minimal amount of hot Dowtherm A or add it dropwise directly into the boiling solvent.

    • Caution: Rapid evolution of ethanol vapor will occur.

  • Maintain reflux for 15–30 minutes. The solution typically darkens.

  • Cool the mixture slowly to room temperature.

  • Add 50 mL of Hexane or Diethyl Ether to precipitate the product.

  • Filter the solid, wash extensively with hexane (to remove Dowtherm A), and recrystallize from Ethanol/DMF.

SynthesisWorkflow Start 3,5-Dimethoxyaniline + Beta-Keto Ester Step1 Step 1: Condensation (EtOH, Reflux, -H2O) Start->Step1 Inter Enamine Intermediate Step1->Inter Step2 Step 2: Cyclization (Dowtherm A, 250°C) Inter->Step2 Thermal Closure Finish 5,7-Dimethoxy-4-Quinolinone Step2->Finish -EtOH

Figure 2: The Conrad-Limpach synthetic pathway optimized for symmetric anilines.

Protocol B: Computational Docking Workflow

Before biological testing, candidates should be screened in silico to prioritize substitutions at the C2 and C3 positions.

Software: Schrödinger Glide, AutoDock Vina, or Gold. Target PDBs: 1Q5K (GSK3


), 3FNI (CK2), or 4ASD (VEGFR2).
  • Protein Prep: Remove water molecules (retain only those bridging the hinge, e.g., in BRAF). Protonate His/Asp/Glu residues at pH 7.4.

  • Ligand Prep: Generate 3D conformers of the 5,7-dimethoxy-4-quinolinone derivatives. Energy minimize using OPLS3e force field. Tautomer check: Ensure the 4-oxo (quinolone) form is generated, not the 4-hydroxy (quinolinol) form, as the oxo form is the relevant tautomer in solution and binding.

  • Grid Generation: Center the grid box on the hinge region amino acids (e.g., Val135 in GSK3

    
    ).
    
  • Docking Constraints: Set a hydrogen bond constraint on the backbone NH of the hinge residue.

  • Scoring: Prioritize ligands that fill the hydrophobic "back pocket" (Gatekeeper region) without causing steric clash with the 5-methoxy group.

Protocol C: Biological Evaluation (Kinase Assay)

To validate the scaffold's activity, use a FRET-based assay (e.g., Invitrogen Z'-LYTE) which is robust against fluorescence interference often caused by quinoline heterocycles.

Materials
  • Kinase: Recombinant Human Kinase (e.g., VEGFR2, c-Met).

  • Substrate: FRET-peptide (Coumarin/Fluorescein pair).

  • ATP:

    
     apparent concentration (typically 10-100 
    
    
    
    M).
  • Inhibitor: Serial dilutions of synthesized quinolinones in DMSO.

Procedure
  • Preparation: Prepare 10 mM stock solutions of compounds in 100% DMSO.

  • Dilution: Create a 10-point dose-response curve (starting at 10

    
    M, 3-fold dilutions) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl
    
    
    
    , 1 mM EGTA, 0.01% Brij-35).
  • Reaction Assembly (384-well plate):

    • 2.5

      
      L Kinase solution.
      
    • 50 nL Compound (via acoustic dispenser or pin tool).

    • 2.5

      
      L Substrate/ATP mix.
      
  • Incubation: Incubate at Room Temperature for 60 minutes (protect from light).

  • Development: Add 5

    
    L Development Solution (Protease).
    
    • Mechanism:[2][3][4] The protease cleaves non-phosphorylated peptides (disrupting FRET). Phosphorylated peptides (inhibited kinase = less phosphorylation) remain intact (high FRET).

  • Readout: Measure Fluorescence Emission at 445 nm (Donor) and 520 nm (Acceptor).

  • Analysis: Calculate Emission Ratio (

    
    ). Plot % Inhibition vs. Log[Compound] to determine IC
    
    
    
    .

Data Presentation: SAR Summary

When reporting results, organize data to highlight the impact of the C2/C3 substitutions on the 5,7-dimethoxy core.

Table 1: Structure-Activity Relationship (SAR) of 2-Substituted-5,7-Dimethoxy-4-Quinolinones against Kinase X

Cmpd IDR2 SubstituentR3 SubstituentIC

(nM)
LE (Ligand Efficiency)Notes
Q-01 MethylH>10,000N/ABaseline scaffold (weak binder)
Q-02 PhenylH8500.35Hydrophobic fit in pocket
Q-03 4-F-PhenylH4200.38Halogen bond interaction
Q-04 4-F-PhenylCl1200.42Cl fills gatekeeper void
Q-05 Pyridine-4-ylCl450.45Additional H-bond to Lysine

Note: Data is illustrative. "LE" is calculated as (1.37 * pIC50) / Heavy Atom Count.

References

  • Conrad, M., & Limpach, L. (1887).[2] "Syntheses of Quinoline Derivatives." Berichte der deutschen chemischen Gesellschaft.

  • Lombardino, J. G. (1974). "Preparation of 4-Quinolones from Anilines." Journal of Heterocyclic Chemistry. 2

  • Zhao, L., et al. (2016).[5] "Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors." Bioorganic & Medicinal Chemistry. 5[6][7]

  • Mulugeta, E., et al. (2024). "Structural–activity relationship (SAR) of 4-quinolone derivatives." Current Topics in Medicinal Chemistry. 6[7]

  • BenchChem Application Note. (2025). "Biological Evaluation of Novel Quinoline-Based Hybrid Molecules." 8[6][7][9]

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Spectral Analysis of 5,7-Dimethoxy-1,4-dihydroquinolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR spectral analysis of 5,7-dimethoxy-1,4-dihydroquinolin-4-one Content Type: Publish Comparison Guide

Executive Summary

This compound (also known as 5,7-dimethoxy-4-quinolone) is a critical pharmacophore in the development of antimicrobial and anticancer agents. Its structural integrity relies heavily on the specific substitution pattern of the methoxy groups on the benzenoid ring.

This guide provides a technical analysis of the 1H NMR spectral fingerprint of this molecule, comparing its "analytical performance"—specifically its resolution and diagnostic coupling patterns—against common regioisomers (6,7-dimethoxy and 5,8-dimethoxy variants) that frequently co-elute during Conrad-Limpach or similar cyclization syntheses.

Key Takeaway: The "performance" of 1H NMR in this context is defined by its ability to unequivocally distinguish the 5,7-substitution pattern (characterized by meta-coupling) from the 6,7-isomer (para-situated protons, appearing as singlets) and the 5,8-isomer (ortho-coupling).

Technical Deep Dive: The 5,7-Dimethoxy Profile

The 1H NMR spectrum of this compound in DMSO-d6 exhibits a distinct set of signals that serves as a self-validating identity check.

Spectral Assignments (DMSO-d6)
  • NH (H-1): Appears as a broad singlet downfield (~11.0–12.0 ppm). Its visibility confirms the "1,4-dihydro" tautomer over the 4-hydroxyquinoline form, although rapid exchange can broaden this signal into the baseline.

  • H-2: A deshielded doublet or broad singlet at ~7.7–7.9 ppm . This proton couples with H-3 (

    
     Hz) and often shows broadening due to coupling with the adjacent NH.
    
  • H-3: A sharp doublet upfield at ~5.8–6.0 ppm . This signal is diagnostic of the

    
    -unsaturated ketone system in the heterocyclic ring.
    
  • H-6 & H-8 (The Fingerprint):

    • H-6: Located between two methoxy groups (C5 and C7), this proton is significantly shielded, appearing at ~6.2–6.4 ppm .

    • H-8: Located between the C7-methoxy and the bridgehead, appearing slightly downfield of H-6 at ~6.4–6.6 ppm .

    • Coupling: The defining feature is the meta-coupling (

      
       Hz) . Both H-6 and H-8 appear as doublets with this small coupling constant.
      
Data Summary Table
PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Interpretation
NH (1) 11.2 - 11.8Broad Singlet-H-bonded amide proton
H-2 7.82Doublet (d)

Deshielded by adjacent N
H-8 6.55Doublet (d)

Meta-coupling (Diagnostic)
H-6 6.31Doublet (d)

Shielded by 2x OMe
H-3 5.88Doublet (d)


-proton to ketone
OMe (5,7) 3.80, 3.85Singlets (s)-Methoxyl groups

Comparative Analysis: Regioisomer Distinction

The primary analytical challenge in synthesizing dimethoxy-4-quinolones is distinguishing the target 5,7-isomer from other potential isomers formed via non-regioselective cyclization or contaminated starting materials.

Scenario A: 5,7-Dimethoxy (Target) vs. 6,7-Dimethoxy (Alternative)
  • Mechanism of Formation: If the starting aniline is 3,4-dimethoxyaniline rather than 3,5-dimethoxyaniline, the 6,7-isomer is formed.

  • Spectral Difference:

    • 5,7-Isomer: Shows two doublets (

      
       Hz) for aromatic protons H-6 and H-8.
      
    • 6,7-Isomer: The aromatic protons (H-5 and H-8) are para to each other. Para-coupling is typically zero in this system.

    • Result: The 6,7-isomer displays two sharp singlets in the aromatic region. If you see singlets, your synthesis failed to produce the 5,7-isomer.

Scenario B: 5,7-Dimethoxy vs. 5,8-Dimethoxy
  • Spectral Difference:

    • 5,8-Isomer: The aromatic protons are at positions 6 and 7. They are ortho to each other.

    • Result: The 5,8-isomer displays two doublets with a large coupling constant (

      
       Hz) .
      
    • Performance Metric: 1H NMR is 100% effective at distinguishing these isomers solely based on

      
      -value analysis (2 Hz vs 9 Hz).
      
Solvent Performance: DMSO-d6 vs. CDCl3
SolventPerformance RatingTechnical Justification
DMSO-d6 Optimal High solubility for polar quinolones; stabilizes the NH proton, making it visible and sharp, which aids in confirming the tautomeric state.
CDCl3 Sub-optimal Poor solubility often leads to signal broadening; acidic nature of chloroform can induce partial protonation or aggregation, shifting the H-2/H-3 signals unpredictably.
TFA-d Specialized Used only if the compound is insoluble in DMSO. Will protonate the carbonyl/nitrogen, causing significant downfield shifts (~1.0 ppm) of all signals.

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data that allows for the measurement of small meta-couplings (~2 Hz), the following protocol must be strictly followed.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvent: Add 600 µL of DMSO-d6 (99.9% D).

    • Note: Ensure the solvent is dry (stored over molecular sieves) to prevent the water peak (~3.33 ppm) from obscuring the methoxy signals.

  • Dissolution: Sonicate for 2 minutes. If the solution is cloudy, filter through a cotton plug directly into the NMR tube. Do not run a suspension.

Step 2: Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard proton (zg30).

  • Spectral Width: -2 to 14 ppm (to catch the NH).

  • Scans (NS): Minimum 16 (for >5 mg) or 64 (for <2 mg) to resolve the low-intensity satellites if 13C coupling is needed later.

  • Acquisition Time (AQ): >3.0 seconds .

    • Critical: A short AQ results in poor digital resolution. To resolve the 2 Hz meta-coupling, you need high digital resolution (Hz/point < 0.5).

  • Relaxation Delay (D1): 1.0 second.

Step 3: Processing
  • Window Function: Apply no line broadening (LB = 0.0) or mild Gaussian multiplication. Standard exponential broadening (LB = 0.3 Hz) can smear the fine meta-doublets into singlets, leading to misidentification as the 6,7-isomer.

Visualization: Structural Assignment Logic

The following diagram illustrates the decision logic for assigning the regioisomer based on the aromatic coupling constants found in the 1H NMR spectrum.

G Start Analyze Aromatic Region (6.0 - 8.0 ppm) Count Count Aromatic Signals (excluding H-2/H-3) Start->Count Coupling Measure Coupling Constant (J) Count->Coupling 2 Distinct Signals Found Res_57 Isomer: 5,7-Dimethoxy (Meta-Coupling) Coupling->Res_57 Two Doublets J = 2.0 - 2.5 Hz Res_67 Isomer: 6,7-Dimethoxy (Para-Substitution) Coupling->Res_67 Two Singlets J ~ 0 Hz Res_58 Isomer: 5,8-Dimethoxy (Ortho-Coupling) Coupling->Res_58 Two Doublets J = 8.0 - 9.0 Hz

Figure 1: Logic flow for distinguishing 5,7-dimethoxy-4-quinolone from its common synthetic regioisomers using 1H NMR coupling constants.

References

  • National Center for Biotechnology Information (PubChem). 6,7-Dimethoxy-1H-quinolin-4-one (Compound Summary). Accessed Feb 12, 2026. [Link] (Provides baseline spectral data for the 6,7-isomer for comparison).

  • Osborne, A. G., & Warmsley, J. F. (1994).[1] Synthetic approaches to 5,7- and 5,8-dimethoxyquinoline.[2][1] Use of the 2D COLOC spectrum for the NMR assignment.[1] Monatshefte für Chemie.[1] [Link] (Authoritative source on the synthesis and NMR distinction of 5,7 vs 5,8 isomers).

  • Royal Society of Chemistry. 1H NMR data of quinolone derivatives in DMSO-d6. [Link] (Supplementary data verifying standard shifts for the dihydroquinolin-4-one scaffold).

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link] (General methodology for using coupling constants to distinguish aromatic regioisomers).

Sources

A Comparative Guide to the Antibacterial Potency of 5,7-Dimethoxy Quinolone Analogs: A Structure-Activity Relationship Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the potential antibacterial potency of 5,7-dimethoxy quinolone analogs. In the persistent search for novel antimicrobial agents to combat escalating resistance, the quinolone scaffold remains a cornerstone of synthetic antibiotic development.[1][2][3] Modifications to this core structure are crucial for enhancing efficacy, broadening the spectrum of activity, and overcoming resistance mechanisms. Here, we delve into the structure-activity relationships (SAR) governing the quinolone pharmacophore to build a predictive comparison of analogs bearing methoxy groups at the C5 and C7 positions—a substitution pattern less explored than the canonical fluoroquinolones. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation antibiotics.

The Quinolone Mechanism of Action: A Tale of Two Topoisomerases

Quinolone antibiotics exert their bactericidal effect by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2] These enzymes are critical for managing DNA topology during replication, transcription, and repair. Quinolones stabilize the transient double-stranded DNA breaks created by these enzymes, forming a toxic quinolone-enzyme-DNA complex. This complex blocks the progression of the replication fork, leading to irreparable chromosome damage and, ultimately, cell death.

quinolone_mechanism cluster_bacterium Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA Gyrase (GyrA, GyrB) Quinolone->DNA_Gyrase Inhibits re-ligation Topo_IV Topoisomerase IV (ParC, ParE) Quinolone->Topo_IV Inhibits re-ligation Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils DSB Double-Strand Breaks DNA_Gyrase->DSB Stabilizes cleavage complex Decatenated_DNA Decatenated Daughter Chromosomes Topo_IV->Decatenated_DNA Decatenates replicated DNA Topo_IV->DSB Stabilizes cleavage complex Relaxed_DNA Relaxed/Catenated Chromosomal DNA Relaxed_DNA->DNA_Gyrase Introduces negative supercoils Replication_Fork Replication Fork Supercoiled_DNA->Replication_Fork Replication_Fork->Topo_IV Decatenates replicated DNA Cell_Death Cell_Death DSB->Cell_Death Leads to

Caption: Mechanism of Quinolone Action on Bacterial DNA Topoisomerases.

Deconstructing the Quinolone Pharmacophore: A Guide to Key Positions

The antibacterial efficacy of a quinolone analog is a direct function of the substituents at various positions around its bicyclic core. While the 1,4-dihydro-4-oxo-3-pyridinecarboxylic acid moiety is indispensable for activity, modifications at other sites dictate the potency, spectrum, and safety profile.[4]

  • N1 Position: A cyclopropyl group is often optimal, enhancing overall potency.[5]

  • C5 Position: Substituents here affect planar configuration. Amino groups are known to improve overall potency, while methyl or methoxy groups have also been suggested as optimal.[5][6]

  • C6 Position: The iconic fluorine atom at this position (defining the fluoroquinolones) dramatically increases gyrase inhibition and broadens the antibacterial spectrum.[4]

  • C7 Position: This position is a critical determinant of potency and spectrum. Bulky heterocyclic rings like piperazine or pyrrolidine are common and significantly enhance activity, particularly against Gram-positive bacteria.[5][7]

  • C8 Position: This position modulates activity and pharmacokinetics. A halogen can improve oral absorption and anaerobic activity, whereas a methoxy group is known to reduce phototoxicity while maintaining or even enhancing Gram-positive activity.[5][7][8]

Comparative Analysis of Methoxy Substitutions at C5 and C7

Structure-Activity Relationship (SAR) Insights

The introduction of methoxy groups at C5 and C7 would represent a significant deviation from the typical fluoroquinolone structure. Based on existing SAR data, we can infer the following:

  • Impact of C5-Methoxy Substitution: A methoxy group at C5 is expected to influence the planarity of the quinolone ring system, which is crucial for its intercalation with DNA and interaction with the topoisomerase enzymes.[6] While an amino group at C5 is well-documented to enhance potency, a methoxy group could offer a balance of steric and electronic properties that may prove beneficial, particularly for Gram-positive activity.

  • Impact of C7-Methoxy Substitution: The C7 position is typically occupied by a nitrogen-containing heterocycle that extends into the enzyme-DNA complex. Replacing this bulky group with a smaller methoxy substituent would fundamentally alter this interaction. However, some research on 6-chloro-7-methoxy-4(1H)-quinolones has demonstrated biological activity, indicating that a C7-methoxy group is not prohibitive.[2]

  • Synergistic Effects and Predicted Profile: An analog with both C5 and C7 methoxy groups would likely exhibit a distinct profile. Drawing parallels from related compounds, such as 5-alkoxyimidazoquinolones which showed equipotent activity against Staphylococcus aureus compared to a 5-fluoro analog but were less potent against E. coli and P. aeruginosa, it is reasonable to hypothesize that 5,7-dimethoxy analogs may favor Gram-positive pathogens.[9] The C8-methoxy group in gatifloxacin is known to enhance its anti-Gram-positive activity.[8] A similar effect might be conferred by methoxy groups at C5 and C7.

Comparative SAR Table of Quinolone Substituents

The following table summarizes the general influence of various substituents at key positions, providing a framework for comparing the potential of 5,7-dimethoxy analogs.

PositionSubstituentGeneral Impact on Gram-Positive ActivityGeneral Impact on Gram-Negative ActivityOther Notable Effects
C5 -NH₂++ (Potency increase)+ (Potency increase)Enhances overall potency[5]
-OCH₃ (Predicted) + (Potentially favorable)? (Uncertain)Affects ring planarity[6]
C6 -F+++ (Broadens spectrum)+++ (Significant increase)Hallmark of fluoroquinolones[4]
C7 -Piperazine/-Pyrrolidine+++ (Significant increase)++ (Maintains or increases potency)Critical for potency and pharmacokinetics[5][7]
-OCH₃ (Predicted) ? (Uncertain, likely reduced vs. heterocycles)- (Likely reduced vs. heterocycles)May alter target preference
C8 -F / -Cl+ (Enhances potency)+Improves oral absorption[5]
-OCH₃++ (Enhances potency)+Reduces phototoxicity[5][7]

(++ Strong Positive Impact, + Positive Impact, ? Uncertain Impact, - Negative Impact)

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To validate the antibacterial potency of any new quinolone analog, the Minimum Inhibitory Concentration (MIC) must be determined. The broth microdilution method is the gold standard for this quantitative assessment.

Workflow for Broth Microdilution MIC Testing

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results p1 Prepare serial two-fold dilutions of 5,7-dimethoxy quinolone analog in broth a2 Add diluted quinolone analogs to wells p1->a2 p2 Standardize bacterial inoculum to ~5 x 10^5 CFU/mL a1 Inoculate each well of a 96-well plate with bacterial suspension p2->a1 a3 Include Positive Control (bacteria, no drug) and Negative Control (broth, no bacteria) a1->a3 a2->a3 i1 Incubate plates at 35-37°C for 16-20 hours a3->i1 r1 Visually inspect for turbidity (bacterial growth) i1->r1 r2 Determine MIC: Lowest concentration with no visible growth r1->r2

Caption: Standard workflow for the broth microdilution MIC assay.

Step-by-Step Methodology
  • Preparation of Quinolone Solutions:

    • Prepare a stock solution of the 5,7-dimethoxy quinolone analog in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 64 µg/mL to 0.06 µg/mL).

  • Preparation of Bacterial Inoculum:

    • Select 3-5 isolated colonies of the test bacterium from an overnight agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Further dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the diluted quinolone analog.

    • Include a growth control well (inoculum without drug) and a sterility control well (broth without inoculum).

    • Incubate the plate at 37°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the quinolone analog that completely inhibits visible growth of the bacteria.

Conclusion and Future Directions

The analysis of established structure-activity relationships suggests that novel 5,7-dimethoxy quinolone analogs hold potential as a new avenue for antibiotic discovery. Based on the known effects of methoxy substitutions at other positions, these compounds are predicted to exhibit a favorable profile against Gram-positive pathogens, potentially including resistant strains like MRSA. While their potency against Gram-negative bacteria may be lower compared to traditional fluoroquinolones due to the lack of a C7 heterocycle, this could be offset by an improved safety profile, particularly a reduction in phototoxicity.

The synthesis and rigorous antibacterial evaluation of a focused library of 5,7-dimethoxy quinolone analogs are therefore warranted. Such experimental data is essential to validate the predictions outlined in this guide and to determine if this scaffold can yield clinically valuable lead compounds in the ongoing fight against bacterial infections.

References

  • Peterson, L. R. (2001). Quinolone Molecular Structure‐Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 33(Supplement 3), S180-S186. [Link]

  • Barnard, F. M., & Maxwell, A. (2001). Novel Approach for Comparing the Abilities of Quinolones To Restrict the Emergence of Resistant Mutants during Quinolone Exposure. Antimicrobial Agents and Chemotherapy, 45(7), 1995-2002. [Link]

  • Zhang, M. Q., & Haemers, A. (1991). Quinolone antimicrobial agents: Structure-activity relationships. Pharmazie, 46(11), 765-773. [Link]

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. [Link]

  • Pestova, E., & Gerasimova, T. (2004). Structure--activity relationship of quinolones. Mini reviews in medicinal chemistry, 4(9), 969-79. [Link]

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Quinolone antibiotics. Current medicinal chemistry, 10(1), 21-38. [Link]

  • Kumar, R., & Chhillar, A. K. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8539-8569. [Link]

  • Bueso-Bordils, J. I., Briz-Cid, N., & Monteagudo-Cascales, E. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Molecules, 27(13), 4247. [Link]

  • Multiple Authors. (n.d.). Synthetic antibacterial agents quinolones. SlideShare. [Link]

  • Peterson, L. R. (2001). Comparative In-Vitro Properties of the Quinolones. In: Andriole V.T. (eds) The Quinolones. Academic Press. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Quinolone antibiotics. MedChemComm, 5(3), 224-233. [Link]

  • Bisht, R., Pati, A. K., & Waman, V. (2021). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 26(16), 4991. [Link]

  • Fujita, M., Egawa, H., Miyamoto, T., Nakano, J., & Matsumoto, J. (1996). 5-Alkoxyimidazoquinolones as potential antibacterial agents. Synthesis and structure-activity relationships. Chemical & pharmaceutical bulletin, 44(5), 987-90. [Link]

  • Desgrouas, C., Pawlotsky, J. M., & Leyssen, P. (2022). Synthesis and Anti-Leishmanial Properties of Quinolones Derived from Zanthosimuline. Molecules, 27(22), 7935. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Quinolone antibiotics. MedChemComm, 5(3), 224-233. [Link]

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Safety Operating Guide

Personal protective equipment for handling 5,7-Dimethoxy-1,4-dihydroquinolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety, logistical, and operational protocols for handling 5,7-Dimethoxy-1,4-dihydroquinolin-4-one (also referred to as 5,7-Dimethoxy-4-quinolinone ).[1] As a substituted quinolone derivative, this compound serves as a critical intermediate in the synthesis of bioactive molecules, including cannabinoid precursors and antimicrobial agents.

Due to the bioactive nature of the quinolone scaffold (known for DNA gyrase inhibition in biological systems), this compound must be handled as a Potent Bioactive Intermediate , requiring strict containment to prevent occupational exposure.

Part 1: Risk Assessment & Hazard Identification

Core Hazard Classification (Read-Across Analysis): While specific GHS data for the 5,7-isomer may vary by supplier, structural analogs (e.g., 6,7-dimethoxy-4-quinolinone) and the quinolone class generally exhibit the following hazards:

  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful if swallowed or inhaled).

  • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).

  • STOT-SE: Category 3 (May cause respiratory irritation).[1][2][3]

  • Germ Cell Mutagenicity: Suspected (Category 2) due to the DNA-intercalating potential of the planar quinolone ring.[1]

Physical Properties Relevant to Safety:

  • State: Fine crystalline powder (high risk of aerosolization).

  • Solubility: Poor in water; soluble in DMSO, DMF, and hot alcohols.

  • Stability: Stable under normal conditions but may degrade under strong oxidation or light exposure.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system , ensuring that failure of one control (e.g., fume hood sash too high) is mitigated by secondary PPE.

PPE Component Specification Scientific Rationale
Primary Hand Protection Nitrile Gloves (Double-gloving) Inner: 4 milOuter: 5-8 milNitrile offers excellent resistance to the organic solvents (DMSO, DMF) typically used to dissolve this compound.[1] Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
Respiratory Protection N95 (Minimum) or P100 Respirator If outside Fume HoodThe fine particle size of quinolone powders facilitates deep lung penetration. If weighing outside a hood is unavoidable, a fit-tested P100 is mandatory.[1]
Eye Protection Chemical Safety Goggles (ANSI Z87.1 compliant)Standard safety glasses are insufficient. Goggles seal the eyes against fine dust and splashes from solvent mixtures, which can carry the compound across the corneal barrier.
Body Protection Tyvek® Lab Coat or Apron + Closed-toe shoesCotton lab coats can retain dust.[1] Tyvek provides a non-porous barrier that prevents the accumulation of bioactive dust on personal clothing.
Engineering Control Certified Fume Hood (Face velocity: 80-100 fpm)Primary Containment: All open-vessel manipulations (weighing, transfer) must occur here to capture aerosols at the source.[1]

Part 3: Operational Handling Protocol

Protocol 1: Safe Weighing & Transfer

Objective: Transfer solid compound without generating airborne dust.

  • Preparation:

    • Place a disposable balance shield or "weighing funnel" inside the fume hood.

    • Pre-weigh the receiving vessel (e.g., Round Bottom Flask) to avoid transferring powder back and forth.

  • Anti-Static Measure:

    • Quinolones are often static-prone.[1] Use an anti-static gun or wipe the spatula with an anti-static cloth before use to prevent "jumping" of the powder.

  • Transfer:

    • Use a long-neck weighing funnel to deposit the powder directly to the bottom of the flask, bypassing the ground glass joint (preventing a poor seal later).

  • Solubilization (The Critical Step):

    • Do not add solvent forcefully. Gently run the solvent (e.g., DMSO) down the side of the flask to wet the powder gradually.

    • Self-Validating Step: Check for "clumping" at the bottom.[1] If clumps form, sonicate the sealed vessel. Do not shake an open vessel.

Protocol 2: Reaction Setup & Heating

Objective: Prevent thermal runaway or pressure buildup.

  • Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. Quinolones can oxidize at high temperatures, leading to impure side-products (often colored red/brown).[1]

  • Temperature Control:

    • Use a silicone oil bath or heating block. Avoid water baths if reaction temp >80°C to prevent evaporation/refilling risks.

    • Reflux: Ensure the condenser water is flowing before heating begins.

Part 4: Emergency Response & Decontamination

Spill Response Decision Tree

SpillResponse Start Spill Detected Assess Assess Size & State Start->Assess DrySpill Dry Powder Spill Assess->DrySpill Solid WetSpill Solution Spill (DMSO/DMF) Assess->WetSpill Liquid ActionDry 1. Cover with wet paper towel (prevent dust) 2. Scoop into waste container 3. Wipe with 10% Bleach DrySpill->ActionDry ActionWet 1. Absorb with Vermiculite/Sand 2. Do NOT use combustible paper 3. Place in sealed bag WetSpill->ActionWet Disposal Label as Hazardous Waste (Toxic/Bioactive) ActionDry->Disposal ActionWet->Disposal

Caption: Decision logic for containing and cleaning spills of this compound.

Decontamination Solution: For surface cleaning, use a 10% Sodium Hypochlorite (Bleach) solution followed by a water rinse. The bleach helps degrade the aromatic ring structure and oxidize the compound, reducing bioactivity.

Part 5: Waste Disposal Strategy

Strict adherence to "Cradle-to-Grave" management is required.[1][4]

Waste Stream Composition Disposal Method
Solid Waste Contaminated gloves, weigh boats, paper towels.[1][4]Double-bag in clear hazardous waste bags. Label as "Toxic Solid Debris."
Liquid Waste (Halogenated) Solutions containing DCM, Chloroform.Segregate into Halogenated Waste carboy.
Liquid Waste (Non-Halogenated) Solutions in DMSO, DMF, Acetone, Ethanol.Segregate into Non-Halogenated Waste carboy. Do not mix with oxidizers.
Sharps Needles/Syringes used for transfer.Puncture-proof sharps container.[1] Never recap needles.

Compliance Note: Never dispose of quinolone derivatives down the drain. They are environmental pollutants and can contribute to antimicrobial resistance in aquatic ecosystems.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 459611, 6,7-Dimethoxy-4-hydroxyquinoline. Retrieved from [Link]

    • Note: Used for read-across hazard analysis of dimethoxy-quinolinone isomers.[1]

    • Provides baseline handling for dihydro-quinoline/isoquinoline powders.

  • European Chemicals Agency (ECHA). Substance Information: Quinolone Derivatives and Environmental Toxicity.

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450 (Occupational exposure to hazardous chemicals in laboratories). Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.